Quinoxaline-2-sulfonyl chloride
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Overview
Description
Quinoxaline-2-sulfonyl chloride is a chemical compound belonging to the quinoxaline family, which is characterized by a bicyclic structure consisting of a benzene ring fused with a pyrazine ring. This compound is notable for its sulfonyl chloride functional group, which imparts unique reactivity and utility in various chemical processes. Quinoxaline derivatives are widely recognized for their diverse applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Quinoxaline-2-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of quinoxaline-2,3-dione with chlorosulfonic acid. This reaction typically proceeds under reflux conditions, resulting in the formation of this compound . Another method involves the sulfonylation of quinoxaline derivatives using sulfonyl chlorides in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of this compound often employs large-scale sulfonylation reactions. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Quinoxaline-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction: While less common, this compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Bases such as pyridine and triethylamine are often employed to facilitate these reactions.
Major Products
The major products formed from the reactions of this compound include various sulfonamide, sulfonate, and sulfonothioate derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Quinoxaline-2-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of quinoxaline-2-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. These derivatives can interact with biological targets such as enzymes and receptors, modulating their activity and resulting in therapeutic effects . The sulfonyl chloride group is particularly reactive, enabling the compound to form covalent bonds with nucleophilic sites on proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline-2,3-dione: A precursor in the synthesis of quinoxaline-2-sulfonyl chloride, known for its biological activity.
Quinoxaline-2-sulfonamide: A derivative with similar reactivity and applications.
Quinoxaline-2-carboxylic acid: Another quinoxaline derivative with distinct chemical properties and uses.
Uniqueness
This compound is unique due to its sulfonyl chloride functional group, which imparts high reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the production of a wide range of biologically active compounds and materials .
Properties
Molecular Formula |
C8H5ClN2O2S |
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Molecular Weight |
228.66 g/mol |
IUPAC Name |
quinoxaline-2-sulfonyl chloride |
InChI |
InChI=1S/C8H5ClN2O2S/c9-14(12,13)8-5-10-6-3-1-2-4-7(6)11-8/h1-5H |
InChI Key |
HZVMACCUPHYRPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)S(=O)(=O)Cl |
Origin of Product |
United States |
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